molecular formula C26H24BrNO B297658 N-(3-bromophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide

N-(3-bromophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide

Numéro de catalogue B297658
Poids moléculaire: 446.4 g/mol
Clé InChI: NSFFGGGTKOECMM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-bromophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide, also known as BRD3308, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.

Applications De Recherche Scientifique

N-(3-bromophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Research has shown that N-(3-bromophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide inhibits the activity of bromodomain-containing proteins, which play a critical role in gene transcription and regulation. Inhibition of these proteins has been shown to have anti-cancer and anti-inflammatory effects.

Mécanisme D'action

N-(3-bromophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide inhibits the activity of bromodomain-containing proteins by binding to the acetyl-lysine recognition site of these proteins. This binding prevents the interaction between bromodomain-containing proteins and acetylated histones, leading to the inhibition of gene transcription and regulation.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide has been shown to have anti-cancer and anti-inflammatory effects in vitro and in vivo. In cancer cells, N-(3-bromophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide inhibits the growth and proliferation of tumor cells by inducing cell cycle arrest and apoptosis. Inflammatory responses have also been shown to be reduced by N-(3-bromophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide, which inhibits the expression of pro-inflammatory cytokines and chemokines.

Avantages Et Limitations Des Expériences En Laboratoire

N-(3-bromophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide has several advantages for lab experiments, including its high potency and selectivity for bromodomain-containing proteins. However, like all small molecule inhibitors, N-(3-bromophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide has limitations, including potential off-target effects and the need for careful dosing to avoid toxicity.

Orientations Futures

There are several future directions for research on N-(3-bromophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide. One potential area of research is the development of more potent and selective inhibitors of bromodomain-containing proteins. Additionally, the therapeutic potential of N-(3-bromophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide in other diseases, such as neurological disorders, should be explored. Finally, the combination of N-(3-bromophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide with other therapies, such as chemotherapy or immunotherapy, should be investigated to determine if synergistic effects can be achieved.
Conclusion:
In conclusion, N-(3-bromophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide is a small molecule inhibitor with potential therapeutic applications in cancer, inflammation, and autoimmune disorders. Its mechanism of action involves the inhibition of bromodomain-containing proteins, leading to the inhibition of gene transcription and regulation. While N-(3-bromophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide has several advantages for lab experiments, careful dosing is required to avoid toxicity. Future research on N-(3-bromophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide should focus on the development of more potent and selective inhibitors, exploring its potential therapeutic applications in other diseases, and investigating its potential synergistic effects with other therapies.

Méthodes De Synthèse

The synthesis of N-(3-bromophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide involves multiple steps, including the formation of a key intermediate, tetracyclic hexadiene, which is then functionalized to produce the final product. The detailed synthesis method is beyond the scope of this paper but can be found in the literature.

Propriétés

Nom du produit

N-(3-bromophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide

Formule moléculaire

C26H24BrNO

Poids moléculaire

446.4 g/mol

Nom IUPAC

N-(3-bromophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide

InChI

InChI=1S/C26H24BrNO/c1-15(2)22-23-18-10-3-5-12-20(18)24(21-13-6-4-11-19(21)23)25(22)26(29)28-17-9-7-8-16(27)14-17/h3-15,22-25H,1-2H3,(H,28,29)

Clé InChI

NSFFGGGTKOECMM-UHFFFAOYSA-N

SMILES

CC(C)C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=CC(=CC=C5)Br

SMILES canonique

CC(C)C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=CC(=CC=C5)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.